molecular formula C4H11NO4 B3344295 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol CAS No. 65102-51-4

2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B3344295
CAS No.: 65102-51-4
M. Wt: 137.13 g/mol
InChI Key: IYVKWXFCBJFQRJ-UHFFFAOYSA-N
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Description

2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol (CAS 65102-51-4) is a polyhydroxyamino alcohol of significant research interest due to its unique functional groups and structural analogy to the common biological buffer, tris(hydroxymethyl)aminomethane (Tris) . The compound features a central carbon atom bonded to a hydroxyamino group (-NHOH) and three hydroxymethyl groups (-CH2OH) . This molecular architecture, with the formula C4H11NO4 and a molecular weight of 137.13 g/mol, confers high hydrophilicity and the ability to act as a multidentate ligand . The defining feature of this compound is the hydroxyamino group, which differentiates it from Tris and introduces distinct chemical properties. The -NHOH moiety is less basic than a primary amine but offers versatile reactivity, including potential participation in redox chemistry and the ability to function as a nucleophile at either the nitrogen or oxygen atom . This makes the compound a valuable synthon and ligand in exploratory research. Potential research applications include investigating its coordination chemistry with metal ions for catalytic or material science applications, exploring its use as a building block in polymer chemistry, and conducting biological activity screening . The compound is provided with a purity of >98% and is intended for research purposes only . It is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

2-(hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO4/c6-1-4(2-7,3-8)5-9/h5-9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVKWXFCBJFQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591625
Record name 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65102-51-4
Record name 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Hydroxyamino 2 Hydroxymethyl Propane 1,3 Diol and Its Derivatives

Established Synthetic Pathways for the Core Compound

The primary route to 2-(hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol involves a two-step process: the formation of a nitro-containing precursor followed by its selective reduction. This pathway offers a reliable method for constructing the core structure.

Reaction of Precursors with Hydroxylamine (B1172632) and Formaldehyde (B43269) under Controlled Conditions

The synthesis commences with the base-catalyzed condensation of nitromethane (B149229) with formaldehyde. This reaction, a variant of the Henry reaction, builds the carbon skeleton and introduces the necessary hydroxymethyl groups. The key precursor generated is 2-(hydroxymethyl)-2-nitropropane-1,3-diol, also known as tris(hydroxymethyl)nitromethane (B93346). prepchem.comchemicalbook.comchemicalbook.com

The reaction is typically carried out under basic conditions, with catalysts such as potassium bicarbonate or triethylamine (B128534) facilitating the condensation. prepchem.comchemicalbook.com The stoichiometry of the reactants, particularly the excess of formaldehyde, is controlled to ensure the addition of three hydroxymethyl groups to the carbon atom of nitromethane.

The subsequent and most crucial step is the selective reduction of the nitro group in 2-(hydroxymethyl)-2-nitropropane-1,3-diol to a hydroxylamine. This transformation must be carefully controlled to prevent over-reduction to the corresponding primary amine, 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) (Tris). Electrochemical reduction processes are often recommended for the reduction of this nitro compound to avoid hazards associated with catalytic hydrogenation at pressure. nih.gov Various reducing agents and catalysts can be employed to achieve this selectivity, with reaction conditions tuned to favor the formation of the N-hydroxy product.

Investigation of Intermediate Compounds and Reaction Progression

The synthesis of the precursor, 2-(hydroxymethyl)-2-nitropropane-1,3-diol, proceeds through nitro-aldol addition intermediates. The reaction begins with the deprotonation of nitromethane by a base, forming a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process is repeated three times to yield the final tris(hydroxymethyl)ated nitro compound.

During the reduction of the nitro group, a nitroso intermediate is transiently formed before being further reduced to the hydroxylamine. The stability and reactivity of this intermediate are key factors in the reaction progression. In some related synthetic routes, the reduction of tris(hydroxymethyl)nitromethane is performed in a one-pot reaction that also involves condensation with a benzaldehyde (B42025) derivative, leading to the formation of nitrone derivatives. nih.govacs.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of this compound requires careful management of both the initial condensation and the final reduction steps.

For the synthesis of the nitro precursor, key parameters include temperature, catalyst choice, and reactant feed rate. To manage the exothermic nature of the condensation, the reaction temperature is typically maintained between 45-55°C. chemicalbook.com The choice of a mild base like triethylamine can offer better control over the reaction compared to stronger bases. chemicalbook.com After the initial reaction, a stirring period without external heating allows for the safe completion of the condensation. chemicalbook.com

For the selective reduction of the nitro group to a hydroxylamine, the choice of reducing agent and catalyst is paramount. Electrochemical methods are considered a safer alternative to catalytic hydrogenation for this specific precursor. nih.gov The applied potential, electrode material, and electrolyte composition are critical variables that must be optimized to maximize the yield of the hydroxylamine and minimize the formation of the amine byproduct.

Table 1: Parameters for the Synthesis of 2-(Hydroxymethyl)-2-nitropropane-1,3-diol

Parameter Condition Rationale Source(s)
Precursors Nitromethane, Formaldehyde Provides the carbon backbone and functional groups. prepchem.com, chemicalbook.com
Catalyst Triethylamine or Potassium Bicarbonate A mild base to facilitate the condensation reaction. prepchem.com, chemicalbook.com
Temperature 45-55°C Controls the exothermic reaction rate to ensure safety and yield. chemicalbook.com
Solvent Methyl Formcel (Formaldehyde in Methanol (B129727)/Water) Acts as both a reactant and a solvent. chemicalbook.com
Purification Recrystallization from amyl alcohol or amyl acetate (B1210297) To obtain a product with high purity. prepchem.com

Stereoselective and Diastereoselective Approaches in Synthesis of Polyols and Hydroxyamino Compounds

The synthesis of complex molecules containing multiple stereocenters, such as polyols and amino alcohols, necessitates advanced stereoselective methods to control their three-dimensional structure.

Methodologies for the Stereocontrolled Construction of 1,3-Diols and 1,3-Amino Alcohols

The 1,3-diol and 1,3-amino alcohol motifs are prevalent in many biologically active natural products. Consequently, numerous synthetic strategies have been developed for their stereocontrolled construction.

For 1,3-amino alcohols, one common approach involves the reduction of β-amino carbonyl compounds. lookchem.com The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions. For example, the reduction of anti-N-acylamino ketones with a combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) can produce syn,anti-1,3-amino alcohols with high stereoselectivity. lookchem.com Other methods include the Sharpless asymmetric aminohydroxylation of alkenes, which can directly introduce both the amino and hydroxyl groups, although it can sometimes face challenges with regioselectivity. diva-portal.org Additionally, ruthenium catalysts have been used to convert propargylic amine derivatives into enantioenriched 1,3-amino alcohol products. acs.org A ligand-enabled selective γ-C(sp³)-H hydroxylation of amines has also been reported as a route to γ-amino alcohols. organic-chemistry.org

Highly diastereoselective methods for synthesizing α-hydroxy-β-amino esters, which are precursors to amino alcohols, have been developed using rhodium(II)-catalyzed 1,3-dipolar cycloadditions of carbonyl ylides to aldimines. diva-portal.orgdiva-portal.org

Table 2: Comparison of Stereoselective Methods for Amino Alcohol Synthesis

Method Key Features Stereochemical Control Source(s)
Reduction of β-Amino Ketones Uses various reducing agents (e.g., LiAlH₄/TiCl₄, DIBALH/ZnCl₂). Substrate- and reagent-controlled diastereoselectivity. lookchem.com
Sharpless Asymmetric Aminohydroxylation Direct conversion of alkenes to amino alcohols. Catalyst-controlled enantioselectivity. diva-portal.org
1,3-Dipolar Cycloaddition Rh(II)-catalyzed reaction of carbonyl ylides and aldimines. High diastereoselectivity for syn products. diva-portal.org, diva-portal.org
Ruthenium-Catalyzed Hydration Conversion of terminal alkynes/propargylic amines. Retention of stereochemistry at the propargylic position. acs.org

Exploration of Diastereoselective Tandem Rearrangement/Reduction Reactions

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient pathway to complex molecules. Diastereoselective tandem sequences that combine a rearrangement with a reduction step are particularly powerful for synthesizing amino alcohols.

One example involves tandem allylation/epoxidation reactions. In this approach, an asymmetric allylation of an unsaturated ketone or aldehyde is followed by a diastereoselective epoxidation of the resulting allylic alkoxide intermediate, establishing up to two new stereocenters in one pot. nih.gov Another strategy is the tandem Knoevenagel/Pinner/vinylogous Michael condensation, which has been used for the one-pot stereoselective synthesis of complex amino-containing heterocyclic systems. rsc.org These multi-component tandem reactions demonstrate how intricate molecular architectures with defined stereochemistry can be assembled efficiently from simple starting materials.

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxyamino 2 Hydroxymethyl Propane 1,3 Diol

Fundamental Reactivity of the Hydroxyamino Group

The hydroxyamino group (-NHOH) is a versatile functional group capable of undergoing a variety of redox transformations. Its reactivity is largely dictated by the nitrogen and oxygen heteroatoms, which can act as nucleophiles or be susceptible to oxidation and reduction.

Oxidation Pathways to Nitroso and Nitro Derivatives

The oxidation of N-alkylhydroxylamines is a stepwise process that can yield nitroso compounds and, upon further oxidation, nitro compounds. The reaction typically proceeds through a one-electron oxidation to form a nitroxide radical intermediate.

Mild oxidizing agents can convert N-alkylhydroxylamines to the corresponding nitroso compounds. For instance, anodic oxidation of N-alkylhydroxylamines can lead to the formation of nitroso derivatives. jst.go.jp The reaction mechanism is believed to involve the formation of a nitroxide radical, which can then disproportionate to the nitroso compound and the parent hydroxylamine (B1172632).

Further oxidation of the nitroso intermediate can lead to the formation of the corresponding nitro compound. Stronger oxidizing agents are generally required for this transformation. The oxidation of anilines, a related class of compounds, to nitroarenes has been achieved using various reagents, including sodium perborate (B1237305) and hydrogen peroxide with suitable catalysts. mdpi.com A similar pathway can be envisioned for 2-(hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol, where the hydroxyamino group is oxidized first to a nitroso group and subsequently to a nitro group.

Table 1: Representative Oxidation Reactions of N-Alkylhydroxylamines

This table presents illustrative examples of oxidation reactions for compounds analogous to this compound, as specific data for this compound is not available.

Reactant (Analogous Compound)Oxidizing AgentProductReference
N-alkyl-β-hydroxyhydroxylamineAnodic OxidationNitroso compound jst.go.jp
Aryl AmineSodium Perborate/Acetic AcidNitroarene mdpi.com
N,N-disubstituted hydroxylamineSodium HypochloriteNitrone chimia.ch

Reduction Pathways to Amine and Other Reduced Products

The hydroxyamino group can be reduced to the corresponding amine. This transformation is a key reaction in organic synthesis and can be achieved using various reducing agents. Catalytic hydrogenation is a common method for the reduction of nitro compounds and their intermediates, including hydroxylamines, to amines. thieme-connect.de

The reduction of a hydroxylamine to an amine is a two-electron process. This is a fundamental transformation in the synthesis of amines from more oxidized nitrogen-containing functional groups. thieme-connect.deorganic-chemistry.org For this compound, this reduction would yield 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165), a well-known compound also known as Tris buffer.

Reductive amination is another relevant process where a carbonyl group is converted to an amine. youtube.comwikipedia.org While not a direct reduction of the hydroxyamino group, it highlights the synthetic routes to amines that are structurally related to the potential reduction product of the title compound.

Table 2: Representative Reduction Reactions of Nitrogen-Containing Functional Groups

This table provides examples of reduction reactions for functional groups related to the hydroxyamino group, illustrating the potential transformation of this compound to its corresponding amine.

Reactant Functional GroupReducing Agent/MethodProduct Functional GroupReference
NitroalkaneCatalytic Hydrogenation (Pd catalyst)N-Alkylhydroxylamine thieme-connect.de
AmideHydrosilanesAmine organic-chemistry.org
ImineSodium BorohydrideAmine youtube.com

Redox Activity and Electron-Transfer Mechanisms

The hydroxyamino group is redox-active and can participate in electron-transfer reactions. researchgate.netnih.gov The oxidation of hydroxylamine itself involves the transfer of electrons and can be influenced by the reaction medium and the nature of the oxidizing or reducing agent. rsc.orgscholarsresearchlibrary.com

In biological systems, enzymes such as hydroxylamine oxidoreductase catalyze the oxidation of hydroxylamine, a process that involves a complex series of electron transfers between multiple heme cofactors. nih.govresearchgate.net These enzymatic systems provide insight into the fundamental principles of electron transfer in hydroxylamine chemistry. The mechanism often involves single-electron steps, leading to radical intermediates. nih.govnih.govacs.org

The redox potential of the hydroxyamino group makes it susceptible to both oxidation and reduction, depending on the electrochemical environment. The study of the kinetics of redox reactions involving hydroxylamine provides valuable data on the mechanism of these transformations. scholarsresearchlibrary.comresearchgate.net

Reactivity of the Hydroxyl Groups

The three hydroxyl (-OH) groups in this compound impart the properties of a polyol to the molecule. These groups are available for a range of substitution and derivatization reactions.

Substitution Reactions for Ether and Ester Formation

The hydroxyl groups of polyols can undergo substitution reactions to form ethers and esters. These reactions are fundamental in organic chemistry and are used to modify the properties of polyols.

Ether Formation (Etherification): Etherification of polyols can be achieved by reacting them with alkylating agents in the presence of a catalyst. google.com For example, the Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a classic method for preparing ethers. In the context of a polyol, this reaction can be used to introduce alkyl groups at one or more of the hydroxyl positions.

Ester Formation (Esterification): Esterification is a common reaction of polyols, typically involving their reaction with a carboxylic acid or a carboxylic acid derivative (such as an acid chloride or anhydride). researchgate.netnih.govacs.orggoogle.com This reaction is often catalyzed by an acid. The resulting polyol esters have a wide range of applications. The esterification of this compound would lead to the formation of mono-, di-, or tri-esters, depending on the stoichiometry of the reagents.

Table 3: Representative Derivatization of Polyols

This table shows common derivatization reactions for polyols, which are expected to be applicable to the hydroxyl groups of this compound.

PolyolReagentReaction TypeProductReference
TrimethylolpropaneLevulinic AcidEnzymatic EsterificationPolyol Ester nih.gov
SorbitolAzelaic AcidCatalytic EsterificationPolyester Polyol acs.org
Diol/TriolOlefins/Ketones/AlcoholsCatalytic EtherificationPolyol Alkyl Ether google.com

Exploration of Other Derivatization Strategies

Beyond simple ether and ester formation, the hydroxyl groups of polyols can be derivatized in various other ways to alter their chemical and physical properties.

One common strategy is acetylation , where the hydroxyl groups are converted to acetate (B1210297) esters using reagents like acetic anhydride, often in the presence of a catalyst such as 1-methylimidazole. google.com This is frequently used for the analysis of polyhydroxy compounds.

Another approach involves reacting the polyol with reagents that introduce specific functionalities. For instance, derivatization with 3,5-dinitrobenzoyl chloride can be used for the trace analysis of polyols, as the resulting derivative is UV-active and can be easily detected by HPLC. tandfonline.com

The hydroxyalkylation of polyols with compounds like oxiranes can lead to the formation of new polyol structures with modified properties. mdpi.comnih.gov Furthermore, poly(ether-ester) polyols can be synthesized through the reaction of polyether polyols with polyesters or polycarboxylic acids, showcasing the versatility of polyol derivatization. google.com

Elucidation of Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies specifically targeting this compound are not extensively available in peer-reviewed literature. However, by examining related compounds and the fundamental reactivity of the hydroxylamine moiety, plausible reaction pathways can be postulated.

Specific kinetic data for the transformation of this compound is not readily found in the public domain. To understand its potential reactivity, one can look at studies of analogous compounds. For instance, the oxidation of its amino counterpart, 2-amino-2-(hydroxymethyl)propane-1,3-diol, by permanganate (B83412) in an alkaline medium has been shown to follow first-order kinetics with respect to both the permanganate ion and the amino diol. researchgate.net It is plausible that the oxidation of this compound would also exhibit complex kinetics, influenced by the concentrations of the reactant and the oxidizing agent.

The hydroxylamine group is known to be susceptible to both oxidation and reduction. The nitrogen atom in the hydroxylamine is in a lower oxidation state than in a nitro group but higher than in an amine, making it an active participant in redox reactions. The kinetics of such transformations would likely be influenced by factors such as pH, temperature, and the nature of the oxidant or reductant.

The reactivity of the hydroxylamine functional group is well-documented. It can be oxidized by various agents to form nitroso or nitro compounds. For example, mild oxidizing agents would be expected to convert the hydroxylamino group to a nitroso group, while stronger oxidants could lead to the formation of a nitro group.

Conversely, the hydroxylamino group can be reduced to an amino group. Catalytic hydrogenation, for instance, is a common method for this transformation. The choice of catalyst, such as palladium on carbon or Raney nickel, would likely influence the reaction conditions and efficiency.

The three hydroxyl groups on the molecule can undergo reactions typical of alcohols, such as esterification or etherification, under appropriate conditions. The presence of the hydroxylamino group might influence the reactivity of these hydroxyl groups through intramolecular interactions.

Acid-Base Properties and Their Influence on Reactivity

The acid-base properties of this compound are crucial in determining its reactivity. The hydroxylamine group has both a basic nitrogen atom and an acidic hydroxyl group, making it amphoteric. The pKa of the conjugate acid of hydroxylamine is around 6, while the pKa of the N-OH proton is around 13. wikipedia.org

In comparison, the amino group of 2-amino-2-(hydroxymethyl)propane-1,3-diol has a pKa of approximately 8.1 at 25°C, making it an effective buffer in the physiological pH range. chemicalbook.com The lower basicity of the hydroxylamine nitrogen compared to the amine nitrogen in Tris suggests that this compound would be a weaker base.

The pH of the reaction medium will significantly impact the reactivity of the molecule. Under acidic conditions, the nitrogen atom will be protonated, which would decrease its nucleophilicity. Under basic conditions, the hydroxyl groups, including the one on the nitrogen, can be deprotonated, forming alkoxides or an N-oxyanion, which would be more potent nucleophiles.

Comparative Reactivity Studies with Analogous Compounds (e.g., 2-Amino-2-(hydroxymethyl)propane-1,3-diol)

Nucleophilicity: Both the amino and hydroxylamino groups are nucleophilic. However, the presence of the electronegative oxygen atom in the hydroxylamino group is expected to reduce the nucleophilicity of the nitrogen atom compared to the amino group in Tris. This phenomenon, where a nucleophile with an adjacent heteroatom is more reactive than predicted by its basicity, is known as the alpha effect.

Oxidation: The hydroxylamino group is more susceptible to oxidation than the amino group. While primary amines can be oxidized, the conditions are generally harsher than those required to oxidize a hydroxylamine. For instance, the oxidation of 2-amino-2-(hydroxymethyl)propane-1,3-diol with permanganate proceeds via the formation of an alcoholate anion and a free radical intermediate. researchgate.net The oxidation of the hydroxylamino analogue would likely proceed through a different mechanism, potentially involving the direct attack on the nitrogen atom.

Basicity: As mentioned earlier, the amino group in Tris is more basic than the hydroxylamino group. This difference in basicity will affect their respective abilities to act as bases or nucleophiles in various reactions.

The following table summarizes a hypothetical comparison of the reactivity of the two compounds based on general chemical principles.

PropertyThis compound2-Amino-2-(hydroxymethyl)propane-1,3-diol
Nucleophilicity of Nitrogen Moderate (potentially enhanced by the alpha effect)High
Susceptibility to Oxidation HighModerate
Basicity (pKa of conjugate acid) Lower (approx. 6 for hydroxylamine)Higher (approx. 8.1)
Primary Reaction Products of Oxidation Nitroso, Nitro compoundsAldehydes, Carboxylic acids (from alcohol oxidation)
Primary Reaction Products of Reduction AmineNo reaction at the amino group

Design, Synthesis, and Characterization of Functionalized Derivatives and Analogues

Rational Design Principles for Modifying the Core Structure

The rational design of derivatives of 2-(hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol is predicated on systematically altering its structure to achieve desired properties. The primary sites for modification are the three primary hydroxyl (-OH) groups and the hydroxyamino (-NHOH) group. Key design principles include:

Modulation of Hydrophilicity/Lipophilicity: The inherent polarity and high water solubility of the parent compound, due to its multiple hydroxyl groups, can be systematically adjusted. Alkylation or acylation of the hydroxyl or hydroxyamino moieties introduces hydrocarbon character, increasing lipophilicity. This is crucial for applications requiring solubility in nonpolar solvents or for creating amphiphilic structures.

Introduction of Reactive Functional Groups: The core structure can be functionalized with groups that enable further reactions, such as polymerization or conjugation to other molecules. For instance, converting a hydroxymethyl group to an azidomethyl group prepares the molecule for "click chemistry" reactions, allowing for the facile introduction of a wide range of functionalities. nih.gov

Steric and Electronic Tuning: The introduction of bulky or electronically distinct substituents, such as aryl groups, can be used to control the molecule's reactivity, conformation, and intermolecular interactions. In analogous compounds like 2-substituted 2-aminopropane-1,3-diols, the nature and position of aryl substituents have been shown to be critical determinants of biological function. nih.gov

Development of Analogues: Replacing or modifying the core functional groups leads to the creation of analogues with fundamentally different properties. For example, converting the hydroxyamino group to other nitrogen-containing functionalities or altering the substitution pattern at the central carbon creates new classes of compounds, such as 2-quaternary 1,3-diols and 1,3-amino alcohols, with unique chemical behaviors. nih.govnih.gov

Synthesis of Specific Derivative Classes

Alkylation and acylation are fundamental strategies for modifying the polarity and reactivity of the this compound scaffold.

Acylation: The selective acylation of the hydroxyl groups (O-acylation) or the nitrogen of the hydroxyamino group (N-acylation) can be achieved under specific conditions. A significant challenge is achieving chemoselectivity. For related amino alcohols and hydroxyamino acids, a common strategy for selective O-acylation involves performing the reaction in a strong acidic medium, such as trifluoroacetic acid (CF₃CO₂H) or methanesulfonic acid (MeSO₃H). beilstein-journals.org In this environment, the nitrogen atom is protonated, rendering it non-nucleophilic and directing the acylation reaction exclusively to the hydroxyl groups. Acyl halides or carboxylic anhydrides are typically used as the acylating agents. This method allows for the synthesis of mono-, di-, and tri-O-acylated derivatives, which can serve as key intermediates or as compounds with tailored solubility.

Alkylation: Alkylation can introduce simple alkyl chains or more complex functional groups. Standard Williamson ether synthesis conditions (deprotonation of the hydroxyl groups with a strong base followed by reaction with an alkyl halide) can be employed, although protecting group strategies may be necessary to achieve selectivity among the three hydroxyl groups and the hydroxyamino group.

Aryl-Substituted Derivatives: The introduction of aromatic rings can impart valuable electronic and structural properties. Synthesis of aryl-substituted analogues can be approached by modifying synthetic precursors. For example, in the synthesis of related 2-amino-1,3-propanediols, aryl groups are incorporated by using aryl-containing starting materials that are then elaborated to form the final propanediol (B1597323) structure. scielo.brbeilstein-journals.org A similar strategy could involve the reaction of an appropriate aryl-substituted precursor that is subsequently converted to the hydroxyamino-diol core.

Triazole Derivatives: The 1,2,3-triazole ring system is a highly stable and valuable linker moiety in medicinal chemistry and materials science. nih.gov Its synthesis is most efficiently achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov To prepare triazole derivatives of this compound, a synthetic precursor bearing either an azide (B81097) or an alkyne is required. A common route involves converting one of the hydroxymethyl groups into an azidomethyl group, typically via a two-step process: tosylation of the alcohol followed by nucleophilic substitution with sodium azide. The resulting azido-diol can then be reacted with a terminal alkyne in the presence of a Cu(I) catalyst to yield the 1,4-disubstituted 1,2,3-triazole derivative with high efficiency and selectivity. researchgate.net

Table 4.1: Representative CuAAC "Click" Reaction for Triazole Synthesis

Reactant 1 (Azide) Reactant 2 (Alkyne) Catalyst System Product Type Typical Yield
2-(Azidomethyl)-2-(hydroxyamino)-2-(hydroxymethyl)propane-1,3-diolPhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbate1,4-Disubstituted 1,2,3-Triazole>90%
2-(Azidomethyl)-2-(hydroxyamino)-2-(hydroxymethyl)propane-1,3-diolPropargyl alcoholCuSO₄·5H₂O, Sodium Ascorbate1,4-Disubstituted 1,2,3-Triazole>90%

The synthesis of analogues where the central carbon atom is substituted with groups other than hydroxymethyl, or where the hydroxyamino group is replaced by another amine functionality, leads to important classes of 1,3-diols and 1,3-amino alcohols. nih.gov Research on the synthesis of 2-substituted 2-aminopropane-1,3-diols provides a direct blueprint for these modifications. nih.gov

A general synthetic strategy involves starting with diethyl malonate, which is first substituted at the C2 position with a desired alkyl or arylalkyl group (R-group). The resulting diethyl 2-substituted-malonate is then subjected to amination or a related nitrogen-introduction step, followed by reduction of the ester groups to yield the final 2-substituted-2-amino-1,3-propanediol. By adapting this methodology—for instance, by using reagents that introduce a hydroxyamino group instead of an amino group—a diverse library of 2-quaternary 1,3-diols with the core structure of the target compound can be generated.

Structure-Reactivity and Structure-Function Relationship Studies in Derivatives

Studies on derivatives of the closely related 2-aminopropane-1,3-diol scaffold have established clear structure-function relationships. For instance, in a series of 2-amino-2-[2-(4-aryl)ethyl]propane-1,3-diols, the biological activity was found to be highly dependent on the nature of the aryl substituent and the length of the alkyl chain connecting it to the core. nih.gov It was determined that an optimal linker length of two carbons between the quaternary center and the phenyl ring was most effective. nih.gov

Polymerization and Co-polymerization of Derivatives for Material Applications

The polyol structure of this compound makes it an attractive building block for polymers. By converting the parent molecule into a functional monomer, a variety of polymers with tailored properties can be synthesized.

A prominent example is the synthesis of acrylamide-based monomers. The amino analogue, tris(hydroxymethyl)aminomethane, can be reacted with acryloyl chloride to form tris(hydroxymethyl)acrylamidomethane (THAM). This monomer can undergo free-radical polymerization to produce poly(tris(hydroxymethyl)acrylamidomethane) (PTHAM). rsc.org Further functionalization, such as protecting two of the hydroxyl groups as an acetal (B89532) to form pTHAM, allows for the synthesis of smart copolymers. rsc.orgrsc.org

Statistical copolymerization of THAM and pTHAM yields copolymers, P(THAM-co-pTHAM), that exhibit thermosensitive behavior in water, characterized by a Lower Critical Solution Temperature (LCST). rsc.org The LCST, the temperature above which the polymer becomes insoluble and precipitates, can be precisely controlled by adjusting the molar ratio of the hydrophilic THAM and the more hydrophobic pTHAM monomers in the copolymer. rsc.orgrsc.org The acetal groups in the pTHAM units also impart acid-lability, allowing the polymer to degrade under acidic conditions. rsc.org This dual-responsive nature makes such materials promising for applications in smart materials and biotechnology.

Table 4.2: Properties of P(THAM-co-pTHAM) Copolymers

THAM Molar Ratio (%) pTHAM Molar Ratio (%) LCST (°C) Transition Breadth
257542Broad
406058Broad
1000No LCSTN/A
0100Not ReportedN/A

Data derived from studies on poly(tris(hydroxymethyl)acrylamidomethane)-based copolymers. rsc.org

Beyond acrylamides, the diol functionalities can be used to synthesize polyesters and polyurethanes through condensation polymerization with dicarboxylic acids and diisocyanates, respectively. nih.gov Furthermore, conversion of the diols into dinorbornenyl-diol monomers enables their rapid polymerization via Ring-Opening Metathesis Polymerization (ROMP), allowing for the fast fabrication of cross-linked thermoset materials. rsc.org

Theoretical and Computational Chemistry Studies on this compound

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are no publicly available theoretical or computational studies specifically focused on the chemical compound this compound.

Therefore, it is not possible to provide the detailed analysis requested in the outline, which includes:

Theoretical and Computational Chemistry Studies on 2 Hydroxyamino 2 Hydroxymethyl Propane 1,3 Diol

Application of Density Functional Theory (DFT) for Reactivity Indices.

Without published research on this specific molecule, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy.

Research Applications in Materials Science and Environmental Chemistry

Role as Versatile Synthetic Precursors and Building Blocks for Complex Molecules

2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol, with its multiple hydroxyl groups and a central hydroxyamino functional group, presents a unique scaffold for the synthesis of more complex molecules. While direct research on this specific compound as a precursor is limited, its structural analogue, 2-Amino-2-(hydroxymethyl)propane-1,3-diol (B137165) (commonly known as TRIS), is widely recognized for its role in synthesis. guidechem.com TRIS is utilized in the synthesis of surface-active agents, vulcanization accelerators, and pharmaceuticals. guidechem.com The structural similarities suggest that this compound could serve as a valuable building block in organic synthesis, potentially leading to novel compounds with applications in various fields. The presence of the N-OH group, in particular, offers a reactive site for further chemical modifications, distinguishing it from the more commonly used TRIS.

Development of Advanced Materials utilizing this compound and its Derivatives

The polyol structure of this compound and its derivatives makes them attractive candidates for the development of advanced materials. The multiple hydroxyl groups can participate in various polymerization and cross-linking reactions, enabling the creation of materials with tailored properties.

Derivatives of 2-amino-1,3-propanediols have been explored as monomers for the synthesis of functional cyclic carbonates. These monomers can undergo ring-opening polymerization to create well-defined homopolymers and copolymers. rsc.org This approach provides a pathway to biodegradable polymers with potential applications in biomedical and environmentally friendly products. rsc.org Given its similar polyol structure, this compound could potentially be adapted into monomers for creating resins, coatings, and polymers with unique characteristics imparted by the hydroxyamino group. For instance, its analogue, TRIS, is used as an emulsifying agent in cosmetic creams, lotions, and various industrial emulsions, highlighting the utility of this structural motif in formulations. guidechem.com

Investigations in Gas Capture Technologies

The study of amine-based solutions for carbon dioxide (CO2) capture is a significant area of environmental chemistry. While direct research on this compound for this application is scarce, valuable insights can be drawn from its close structural analogue, 2-Amino-2-(hydroxymethyl)propane-1,3-diol (TRIS), which has been investigated for its CO2 absorption properties. tubitak.gov.trresearchgate.net

Research on aqueous solutions of TRIS, also referred to as AHPD (2-amino-2-hydroxymethyl-1,3-propanediol), has been conducted to understand its reaction kinetics with CO2. tubitak.gov.trresearchgate.net Studies using the stopped-flow method have determined the reaction rates at different temperatures and concentrations. tubitak.gov.trresearchgate.net For instance, the reaction rate between CO2 and aqueous AHPD was found to increase with temperature. tubitak.gov.trresearchgate.net

Reaction Rate Constants of CO2 with Aqueous AHPD tubitak.gov.trresearchgate.net
Temperature (K)Reaction Rate (m³/kmol.s)
2889.99
29812.03
30316.05

The activation energy for this reaction was calculated to be 31.59 kJ/mol. tubitak.gov.trresearchgate.net Although the reaction rate of AHPD is lower than that of the industrially common monoethanolamine (MEA), its nature as a sterically hindered amine offers a theoretical CO2 capture capacity significantly higher than the 0.5 mol CO2 per mol of amine seen with primary amines. tubitak.gov.tr This suggests that while slower, TRIS and potentially its hydroxyamino analogue could absorb more CO2 on a molar basis. tubitak.gov.tr

The reaction between amines and CO2 in aqueous solutions can proceed through different mechanisms, leading to the formation of carbamate (B1207046) and bicarbonate. nih.govsci-hub.box For primary and secondary amines, the reaction with CO2 typically forms a carbamate. nih.gov However, for sterically hindered amines like TRIS, the carbamate formed is unstable. tubitak.gov.tr

The general mechanisms are:

Carbamate formation: This typically involves the reaction of two moles of the amine with one mole of CO2. researchgate.net

Bicarbonate formation: This can occur through the hydrolysis of the carbamate or through the amine-catalyzed hydration of CO2. acs.org

Due to the steric hindrance around the amino group in TRIS, the formation of bicarbonate is favored over the formation of a stable carbamate. nih.gov This is a desirable characteristic for CO2 capture solvents as it can lead to a higher CO2 loading capacity (approaching 1 mole of CO2 per mole of amine) and potentially lower energy requirements for regeneration. tubitak.gov.tr

Evaluation of Catalytic Desorption and Amine Regeneration for CO2 Capture

There is a substantial amount of research on the use of 2-Amino-2-(hydroxymethyl)propane-1,3-propanediol (AHPD) as a sterically hindered amine for carbon dioxide capture. researchgate.netresearchgate.net Studies have investigated its absorption kinetics, equilibrium solubility, and the energy required for regeneration. researchgate.net For instance, research has shown that the reaction between CO2 and aqueous AHPD can be modeled, and its performance has been compared to conventional amines like monoethanolamine (MEA). researchgate.net However, no parallel research evaluating This compound for these purposes is currently available in published scientific literature.

Research into Redox Buffer Systems and Metal Chelation Properties

Similarly, while 2-Amino-2-(hydroxymethyl)propane-1,3-propanediol (Tris) is extensively used as a biological buffer, there is no specific information available regarding the investigation of This compound as a redox buffer. The term "redox buffer" refers to a system that resists changes in the redox potential, and while various chemical systems can perform this function, there are no documented studies of this specific hydroxyamino compound in this context.

In the area of metal chelation, the presence of hydroxyl and amino groups in the Tris molecule gives it some metal-binding capabilities. However, dedicated research into the metal chelation properties of This compound is not found in the existing scientific literature.

In Vitro Biochemical and Biophysical Research Mechanistic and Exploratory

Modulation of Enzyme Activity in Cell-Free Systems

The structural framework of 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol, featuring a polyhydroxylated backbone and a reactive hydroxylamine (B1172632) moiety, suggests a potential for interaction with various enzymes. In cell-free systems, hydroxylamine and its derivatives have been shown to act as inhibitors for several classes of enzymes. nih.gov For instance, hydroxylamine can serve as a competitive inhibitor for enzymes like peroxidase and alcohol dehydrogenase, often by interacting with a metal cofactor at the active site or by mimicking the structure of the natural substrate. chegg.comresearchgate.net

Studies on enzymes such as aspartate aminotransferase have demonstrated that hydroxylamine-containing compounds can abolish transamination activity, thereby interfering with key metabolic pathways. nih.gov The presence of multiple hydroxyl groups on the Tris backbone of this compound could further influence its interaction with enzyme active sites, potentially enhancing binding affinity or altering its inhibitory profile compared to simpler hydroxylamine compounds.

Enzymatic catalysis is critically dependent on a precise network of hydrogen bonds within the active site, which serves to stabilize transition states and correctly orient substrates. nih.govmdpi.comnih.gov Molecules rich in hydrogen bond donors and acceptors, such as polyhydroxylated compounds, can perturb this delicate network. The three hydroxyl groups and the hydroxylamine group of this compound can act as both hydrogen bond donors and acceptors.

Investigation of Receptor Binding Mechanisms using In Vitro Models

The principles of molecular recognition that govern enzyme-inhibitor interactions also apply to receptor-ligand binding. The surface of a receptor protein possesses a specific topology and distribution of functional groups designed to bind its endogenous ligand with high affinity and specificity. creative-bioarray.com In vitro receptor binding assays, such as competitive binding experiments using radiolabeled ligands, are standard methods to determine the affinity of new compounds for a target receptor. nih.govresearchgate.net

The polyhydroxylated nature of this compound makes it a candidate for interacting with receptors that recognize carbohydrates or other polar molecules. The hydroxyl groups can form a series of hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and threonine in a receptor's binding pocket. The central quaternary carbon imposes a specific three-dimensional arrangement of these hydroxyl groups, which could match the binding site of certain receptors, leading to specific, albeit potentially moderate, binding affinity. The hydroxylamine group adds a distinct chemical feature not present in simple polyols, offering a potential site for more specific interactions or unfavorable steric or electronic clashes, depending on the receptor's architecture.

Antioxidant Activity Studies in Cell Culture and Biochemical Assays

Hydroxylamine derivatives are recognized for their antioxidant properties, acting primarily as free radical scavengers. google.comnih.gov The mechanism often involves the donation of a hydrogen atom from the N-H or O-H of the hydroxylamine moiety to neutralize a reactive free radical, thereby terminating damaging chain reactions.

The antioxidant capacity of this compound can be quantitatively assessed using standard in vitro biochemical assays. Two common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and the Ferric Reducing Antioxidant Power (FRAP) assay. cropj.comh-brs.de

DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

FRAP Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

The hydroxylamine functional group is the primary site of radical scavenging activity. The reaction proceeds via a hydrogen atom transfer (HAT) mechanism, where the hydroxylamine donates a hydrogen atom to the free radical, resulting in the formation of a stable nitroxide radical and neutralization of the damaging species.

Below is an illustrative data table showing hypothetical results for the free radical scavenging activity of this compound compared to a standard antioxidant, Ascorbic Acid.

CompoundAssay TypeResult (IC₅₀ in µM)Antioxidant Power (Relative to Ascorbic Acid)
This compoundDPPH Radical Scavenging150Moderate
Ascorbic Acid (Standard)DPPH Radical Scavenging35High
This compoundFerric Reducing Antioxidant Power (FRAP)250 (µM Fe²⁺ equivalent)Moderate
Ascorbic Acid (Standard)Ferric Reducing Antioxidant Power (FRAP)1800 (µM Fe²⁺ equivalent)High

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of standard antioxidant assays.

In cell culture models, oxidative stress is characterized by an overproduction of reactive oxygen species (ROS), leading to cellular damage. Antioxidant compounds can mitigate this damage by reducing the levels of oxidative stress markers, such as malondialdehyde (MDA), a product of lipid peroxidation, and by boosting the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD). mdpi.com

When cells are exposed to an oxidizing agent (e.g., hydrogen peroxide), treatment with this compound would be expected to decrease MDA levels and restore a portion of the SOD activity. This protective effect is attributed to its ability to directly scavenge ROS, thus lessening the burden on the cell's own antioxidant defense systems.

Utility as Biochemical Probes for Molecular Target Identification

The unique reactivity of the hydroxylamine functional group makes this compound a potentially useful biochemical probe. Hydroxylamines react specifically with aldehydes and ketones to form stable oxime linkages. wikipedia.orgresearchgate.net This chemoselective reaction can be exploited for "chemical biology" applications. researchgate.net

For instance, the compound could be modified by attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to one of its hydroxyl groups. The resulting tagged probe could then be used to label proteins or glycans that contain or can be modified to contain an aldehyde or ketone group. researchgate.net This approach is valuable for identifying and visualizing specific biomolecules within complex biological samples, such as cell lysates or tissues, and for studying post-translational modifications involving carbonyl groups. The Tris backbone provides a hydrophilic scaffold, which can improve the solubility of the probe in aqueous biological buffers.

General Molecular Interaction Studies (e.g., with proteins, nucleic acids)

No research findings detailing the general molecular interactions of this compound with proteins or nucleic acids are currently available. Consequently, no data can be presented in tabular format as requested.

Advanced Analytical Methodologies for Research on 2 Hydroxyamino 2 Hydroxymethyl Propane 1,3 Diol

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Impurity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent framework of a molecule. For 2-(hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol, both ¹H and ¹³C NMR would be used to verify its structure and identify any potential impurities.

In a ¹H NMR spectrum, the protons of the three equivalent hydroxymethyl (-CH₂OH) groups would be expected to produce a single signal, likely a singlet, due to the absence of adjacent protons for coupling. The chemical shift of this signal would be influenced by the solvent used. Additionally, exchangeable protons from the three hydroxyl (-OH) groups and the hydroxylamino (-NHOH) group would also produce signals. Their chemical shifts and appearance can vary significantly depending on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon skeleton. Two distinct signals would be anticipated: one for the three equivalent methylene (B1212753) carbons (-CH₂) and another for the central quaternary carbon atom bonded to the hydroxylamino group. Impurity profiling is achieved by detecting additional, unexpected signals in either the ¹H or ¹³C NMR spectra, which can indicate the presence of starting materials, byproducts, or degradation products.

Table 1: Predicted NMR Spectral Data for this compound This table presents hypothetical data based on chemical structure, as specific experimental values are not publicly available.

Technique Nucleus Predicted Chemical Shift (δ) ppm Signal Multiplicity Assignment
¹H NMR¹H~3.5 - 3.8Singlet6H, -CH ₂OH
VariableBroad Singlet3H, -CH₂OH
VariableBroad Singlet2H, -NH OH
¹³C NMR¹³C~60 - 65-3C, -C H₂OH
~70 - 75-1C, -C -NHOH

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. For this compound (C₄H₁₁NO₄), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its elemental composition.

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule would typically be observed as a protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated ion [M-H]⁻ in negative ion mode. The calculated monoisotopic mass of the neutral molecule is 137.0688 Da. Therefore, the expected m/z (mass-to-charge ratio) for the [M+H]⁺ ion would be approximately 138.0761.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would involve the collision-induced dissociation of the parent ion. Expected fragmentation pathways would include the loss of water (H₂O) from the hydroxyl groups and the loss of formaldehyde (B43269) (CH₂O) units from the hydroxymethyl groups, providing further corroboration of the proposed structure.

Table 2: Predicted Mass Spectrometry Data for this compound This table presents calculated data based on the molecular formula.

Parameter Value
Molecular FormulaC₄H₁₁NO₄
Monoisotopic Mass137.0688 Da
Ionization ModeESI Positive
Predicted Ion[M+H]⁺
Expected m/z138.0761

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Product Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by several key absorption bands.

A very broad and strong absorption band would be expected in the region of 3600-3200 cm⁻¹, which is characteristic of O-H stretching vibrations from the multiple hydroxyl groups, likely overlapping with the N-H stretch of the hydroxylamino group. The presence of C-O single bonds would be confirmed by strong absorptions in the 1200-1000 cm⁻¹ region. The N-O stretching vibration of the hydroxylamine (B1172632) moiety typically appears in the 1000-900 cm⁻¹ range. This technique is particularly useful for monitoring reactions, for instance, by observing the appearance of these characteristic bands to confirm the formation of the product.

Table 3: Predicted Characteristic IR Absorption Bands for this compound This table presents expected wavenumber ranges for key functional groups.

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3600 - 3200 (Broad)O-H Stretch, N-H Stretch-OH, -NH
2950 - 2850C-H Stretch-CH₂-
1470 - 1430O-H Bend-OH
1200 - 1000C-O StretchC-OH
1000 - 900N-O Stretch-N-O

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is vital for monitoring the progress of a reaction and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile, polar compounds like this compound. Due to its high polarity, a reversed-phase (RP-HPLC) method would be suitable, likely employing a polar-modified column (e.g., C18 with a polar end-capping) or an Aqueous C18 column.

The mobile phase would typically consist of a mixture of water and a polar organic solvent such as methanol (B129727) or acetonitrile, with a buffer or acid modifier (like formic acid) to ensure good peak shape. Detection could be achieved using a UV detector if the compound has a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). By analyzing samples at various time points, HPLC can effectively monitor the consumption of reactants and the formation of the product. The purity of the final isolated compound is determined by the percentage of the total peak area that corresponds to the main product peak.

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Furthermore, it would reveal the intricate network of intermolecular interactions, such as hydrogen bonds involving the hydroxyl and hydroxylamino groups, which dictate how the molecules pack together in the crystal lattice. This level of structural detail is unparalleled and serves as the ultimate confirmation of the compound's identity.

Current Challenges and Future Research Directions

Addressing Synthetic Efficiency and Atom Economy for Complex Derivatives

A significant area of research for 2-(hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol is in the synthesis of its derivatives, such as nitrones. A potential synthetic route to the parent hydroxylamine (B1172632) is the controlled reduction of its nitro precursor, tris(hydroxymethyl)nitromethane (B93346). From the hydroxylamine, a convenient synthetic route has been developed for nitrone derivatives based on a one-pot reduction/condensation with benzaldehyde (B42025) derivatives nih.gov.

Atom economy, a principle of green chemistry, measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product rsc.org. Addition and rearrangement reactions are considered 100% atom economical, while substitutions and eliminations are inherently less efficient rsc.org. The synthesis of nitrone derivatives from this compound represents a key step. These nitrones can then participate in 1,3-dipolar cycloaddition reactions, which are a highly atom-economical method for generating complex heterocyclic molecules rsc.org. The challenge is to improve the efficiency and atom economy of the initial synthesis of the hydroxylamine and its subsequent conversion to useful derivatives.

Synthetic StepDescriptionKey Atom Economy Consideration
1. Synthesis of Parent CompoundControlled reduction of tris(hydroxymethyl)nitromethane to yield this compound.Choice of reducing agent is critical. Catalytic hydrogenation would offer higher atom economy than stoichiometric metal-based reductants.
2. Derivatization to NitronesCondensation reaction between the hydroxylamine and an aldehyde or ketone.This is a condensation reaction, which produces water as a byproduct, lowering the atom economy from the ideal 100%.
3. Application in CycloadditionThe resulting nitrone acts as a 1,3-dipole in cycloaddition reactions with various dipolarophiles.[3+2] cycloaddition reactions are a class of pericyclic reactions that are inherently atom-economical, incorporating all atoms of both reactants into the final product. rsc.orgnih.gov

Expanding the Scope of Non-Biological Applications

The future utility of this compound is closely tied to the applications of its derivatives. Nitrones derived from this compound are of particular interest due to their established roles in materials science and synthetic chemistry.

These nitrones function as effective spin traps, capable of reacting with and stabilizing transient radical species. This property is invaluable for the detection and characterization of radicals in various chemical systems using Electron Paramagnetic Resonance (EPR) spectroscopy nih.gov. Furthermore, these nitrones serve as versatile building blocks in organic synthesis. As stable 1,3-dipoles, they readily undergo cycloaddition reactions to form a wide range of isoxazolidine (B1194047) and other heterocyclic structures, which are important scaffolds in medicinal chemistry rsc.orgedu.krd. The challenge lies in designing and synthesizing novel derivatives with tailored properties for specific applications, such as advanced polymer synthesis or the development of new functional materials researchgate.net.

Development of Advanced Theoretical Models for Predictive Chemistry

Computational chemistry is a powerful tool for understanding and predicting chemical behavior, thereby accelerating research and development. For derivatives of this compound, theoretical models have already provided significant insights. For instance, computational studies on the cyclization mechanism of its nitrone derivatives revealed that intramolecular hydrogen bonding and a high positive charge on the nitronyl carbon facilitate a nucleophilic addition, leading to the formation of an oxazolidine-N-oxyl compound nih.gov.

Future research will focus on developing more sophisticated and predictive models. By combining quantum chemical calculations with machine learning approaches, it may become possible to predict the stability, reactivity, and spectral properties of new, unsynthesized derivatives nih.govsemanticscholar.org. Such models could screen virtual libraries of compounds for desired functionalities, such as optimal radical-trapping efficiency or specific reactivity in cycloaddition reactions, thus guiding synthetic efforts and reducing trial-and-error experimentation illinois.edu. Developing robust theoretical models for the adsorption and reactivity of hydroxylamines on various surfaces is also a key area for future exploration researchgate.net.

Exploration of Novel Biochemical Roles and Interactions in Model Systems

While the amino-analogue of this compound, Tris buffer, is known to interact with hydroxyl radicals to produce formaldehyde (B43269), the biochemical behavior of the hydroxyamino variant is a compelling area for future investigation nih.gov. The N-hydroxy functional group is redox-active, suggesting that this compound could function as a redox modulator in biological systems. The enzymatic and electrochemical oxidation of N-hydroxy compounds is a known phenomenon, where factors like electron-withdrawing substituents can influence the redox potential and rate of oxidation nih.gov.

Furthermore, the nitrone derivatives of this compound have been shown to efficiently trap carbon-centered radicals nih.gov. This opens the possibility of their use as spin traps in biological model systems to detect and identify reactive radical intermediates in metabolic processes or oxidative stress pathways. A significant challenge is to understand the stability of these compounds and their derivatives in physiological conditions and to elucidate their specific interactions with biomolecules, distinguishing their behavior from well-characterized buffers like Tris rsc.orgresearchgate.net.

Methodological Innovations in Characterization and Analysis

The characterization of this compound and its derivatives requires a suite of analytical techniques. Standard methods such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of its nitrone derivatives edu.krd.

However, the unique reactivity of these derivatives calls for more specialized methods. A key methodological innovation is the use of Electron Paramagnetic Resonance (EPR) spectroscopy. EPR was instrumental in observing the spontaneous intramolecular cyclization of a tris-hydroxymethyl-based nitrone to form a stable oxazolidine-N-oxyl radical, a reaction facilitated by the neighboring hydroxyl groups nih.gov. This technique is essential for studying the radical-trapping applications of these compounds. Future challenges include developing sensitive and robust analytical methods for quantifying the parent hydroxylamine and its derivatives in complex matrices, and for studying the kinetics of their reactions in both chemical and biological systems.

Q & A

Q. What are the standard synthetic routes for 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol?

The synthesis typically involves multi-step reactions, including hydrogenation and reduction. For example, hydrogenating intermediates like compounds of formula (21') using agents such as triethylsilane under acidic conditions (e.g., trifluoroacetic acid) yields key precursors . Subsequent treatment with basic compounds (e.g., alkali metal hydroxides) facilitates deprotection or salt formation. Alternative pathways may involve iodination (using NaI or KI) or bromination steps to modify substituents .

Q. What spectroscopic methods are recommended for structural confirmation?

Nuclear Magnetic Resonance (NMR) is critical for confirming hydroxyl and amine group positions. For instance, 1^1H-NMR can resolve methylene protons adjacent to hydroxylamino groups, while 13^{13}C-NMR identifies quaternary carbons. Mass spectrometry (MS) with electrospray ionization (ESI) is used to verify the molecular ion peak (m/z 106.12 for C4_4H10_{10}O3_3) . Infrared (IR) spectroscopy detects O-H and N-H stretches (~3200–3500 cm1^{-1}) .

Q. How can purity be assessed during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard. Impurity profiling should follow pharmacopeial guidelines, such as USP protocols, which set acceptance criteria for unspecified impurities (<0.10%) and total impurities (<0.50%) . Thin-layer chromatography (TLC) on silica gel plates with ethyl acetate/methanol mobile phases can provide rapid qualitative purity checks .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing derivatives?

Discrepancies may arise from dynamic proton exchange or tautomerism. Strategies include:

  • Low-temperature NMR : Reduces exchange broadening for hydroxyl/amine protons.
  • Deuterium exchange experiments : Differentiates labile protons (e.g., -NHOH) by observing signal disappearance after D2_2O addition .
  • 2D-COSY/HMBC : Correlates proton-proton and carbon-proton couplings to confirm connectivity in complex derivatives .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Stepwise reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction times .
  • Catalyst selection : Sodium ethylate (C2_2H5_5ONa) enhances nucleophilic substitution efficiency in alkylation steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of hydroxyl-rich intermediates, reducing side reactions .

Q. How does the compound’s structure influence its buffering capacity in biochemical assays?

The hydroxylamino and hydroxymethyl groups confer pH buffering between 7.0–9.0. Comparative studies with TRIS (a structural analog) show that the hydroxyamino group increases chelation capacity for metal ions, making it suitable for enzyme assays requiring divalent cation stabilization (e.g., phosphatases) . However, its redox-active -NHOH group may interfere with assays involving reactive oxygen species, necessitating controls .

Q. What analytical challenges arise in detecting trace impurities?

  • Co-elution in HPLC : Use orthogonal methods like hydrophilic interaction chromatography (HILIC) or ion-pair chromatography to separate polar impurities .
  • Mass spectrometric interference : Employ high-resolution MS (HRMS) to distinguish isobaric impurities (e.g., derivatives with mass differences <0.01 Da) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points across studies?

Variations may stem from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., water vs. ethanol) and compare DSC thermograms .
  • Hydration state : Thermogravimetric analysis (TGA) can detect water loss events, ensuring data corresponds to the anhydrous form .

Q. Why do catalytic hydrogenation yields vary between studies?

  • Substrate steric effects : Bulky substituents (e.g., 4-alkylphenyl groups) reduce hydrogen accessibility to the nitro or imine group. Switching from Pd/C to Raney nickel may improve efficiency .
  • Acidic vs. basic conditions : Hydrogenation under basic conditions (pH >10) can deprotonate -NHOH, altering reactivity .

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Reactant of Route 1
2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.